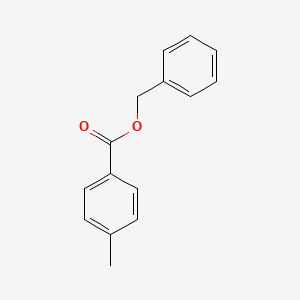

Benzyl 4-methylbenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXGEZSXCGDUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282338 | |

| Record name | Benzyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-99-2 | |

| Record name | 5467-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of Benzyl 4 Methylbenzoate

Hydrolysis Reactions

Hydrolysis of benzyl (B1604629) 4-methylbenzoate involves the cleavage of the ester bond by water, a reaction that can be significantly influenced by the presence of an acid or a base. This process yields 4-methylbenzoic acid and benzyl alcohol as the primary products.

In the presence of an acid catalyst, the hydrolysis of esters like benzyl 4-methylbenzoate is a reversible process. libretexts.org The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. Proton transfer and elimination of benzyl alcohol regenerate the catalyst and yield 4-methylbenzoic acid. To drive the equilibrium towards the products, it is often necessary to use a large excess of water.

It is noteworthy that the hydrolysis of benzyl esters can also proceed without a strong acid. For instance, the hydrolysis of benzyl benzoate (B1203000) can be carried out with water in the liquid phase at elevated temperatures (40°C to 320°C) and pressures. google.com While this process can be performed in the absence of a strong acid or base, the addition of a weak acid with a pKa of more than 3 can be used. google.com

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, expelling the benzyloxy alkoxide as the leaving group. This is followed by an acid-base reaction where the strongly basic alkoxide deprotonates the newly formed 4-methylbenzoic acid, yielding a carboxylate salt and benzyl alcohol. libretexts.org The final products are obtained after an acidic workup to neutralize the carboxylate salt.

Reduction Reactions

The ester group in this compound can be reduced to form alcohols or undergo cleavage of the carbon-oxygen bond through hydrogenolysis.

The reduction of esters to primary alcohols is a common transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing esters. doubtnut.com The reduction of an ester such as ethyl benzoate to benzyl alcohol and ethanol (B145695) illustrates this process. libretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism where a hydride ion attacks the carbonyl carbon. This is followed by the elimination of the alkoxide leaving group to form an aldehyde intermediate, which is then rapidly reduced to the corresponding primary alcohol. In the case of this compound, reduction would yield 4-methylbenzyl alcohol and benzyl alcohol.

Hydrogenolysis of benzyl esters provides an alternative pathway that involves the cleavage of the C–O bond. Specifically, the β-C–O bond cleavage in benzyl benzoate derivatives can be achieved using a cobalt(I) catalyst with a phenanthroline-based PNNP ligand under an atmosphere of hydrogen. rsc.orgrsc.org This reaction results in the formation of the corresponding carboxylic acid and toluene (B28343). For example, the hydrogenolysis of this compound yields 4-methylbenzoic acid and toluene. rsc.org This method is significant as it offers a way to transform esters via a different bond cleavage pathway than the more common α-C–O bond cleavage. rsc.org

Aminolysis and Amidation Reactions (e.g., with anilines)

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. This reaction is a type of nucleophilic acyl substitution. libretexts.org The reaction of this compound with an amine, such as aniline, would yield N-phenyl-4-methylbenzamide and benzyl alcohol. The reaction can be catalyzed by both acids and bases.

Recent advancements have shown that the direct amidation of unactivated esters with less nucleophilic anilines can be challenging. researchgate.net However, protocols using catalysts like Nb₂O₅ have been developed to facilitate the direct amidation of various esters with amines, including the reaction of methyl benzoate with aniline, under solvent-free conditions. researchgate.net Furthermore, base-promoted amidation using systems like DMSO/t-BuOK has been shown to be effective for the acylation of anilines, while a THF/n-BuLi system is applicable to a broader range of amines, including benzylamine (B48309) and alkylamines. semanticscholar.org

Interactive Data Table: Chemical Transformations

| Reaction Type | Reagents/Catalysts | Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 4-methylbenzoic acid, Benzyl alcohol |

| Base-Promoted Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 4-methylbenzoic acid, Benzyl alcohol |

| Ester Reduction | 1. LiAlH₄ 2. H₂O | 4-methylbenzyl alcohol, Benzyl alcohol |

| Hydrogenolysis | H₂, Co(I)-PNNP catalyst, DBU | 4-methylbenzoic acid, Toluene rsc.org |

| Aminolysis | Aniline | N-phenyl-4-methylbenzamide, Benzyl alcohol |

Derivatization and Functionalization

The structure of this compound allows for targeted modifications at several positions, enabling the synthesis of a diverse array of derivatives. These transformations are crucial for developing new compounds with specific chemical and biological properties.

The benzyl group of this compound can undergo various functionalization reactions. For instance, the benzylic C-H bonds can be targeted for diversification. wisc.edu Strategies involving C-H chlorination followed by nucleophilic substitution allow for the introduction of a wide range of functional groups, including amines and azoles. wisc.edu This two-step process, often utilizing reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) for chlorination, provides access to complex molecules that might be difficult to synthesize directly. wisc.edu

Another key transformation is the cleavage of the benzyl ester linkage. This deprotection strategy is fundamental in multi-step syntheses where the ester group is used to mask a carboxylic acid. a2bchem.com The removal of the benzyl group, typically under reductive or acidic conditions, regenerates the carboxylic acid for further reactions.

The 4-methylbenzoate portion of the molecule offers multiple sites for functionalization. The methyl group is a primary target for modification. A significant reaction is the benzylic bromination of the methyl group, often using N-bromosuccinimide (NBS) under radical conditions initiated by light or a radical initiator like benzoyl peroxide. This reaction yields benzyl 4-(bromomethyl)benzoate, a highly useful intermediate. The resulting bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. For example, it can react with amines or thiols to form new derivatives.

Further transformations of the brominated product are also possible. Oxidation can convert the bromomethyl group to an aldehyde, and subsequent oxidation can yield a carboxylic acid. Reduction of the ester can produce the corresponding alcohol.

The aromatic ring of the 4-methylbenzoate moiety can also be functionalized, for example, through electrophilic aromatic substitution reactions, although this is less common compared to modifications at the methyl group.

This compound has been utilized as a starting material in the synthesis of derivatives of Thiolactomycin, an antibiotic with a tetramic acid core. researchgate.netscience.gov In one synthetic route, 4-formylphenyl 4-methylbenzoate, a derivative of this compound, is reacted with 4-aminophenol. researchgate.net This initial step is part of a broader strategy to construct complex molecules that exhibit antifungal properties. The resulting compounds, such as 5-substituted benzylidene 3-acylthiotetronic acids, have shown significant fungicidal activities against various fungi. researchgate.net

A key intermediate in these syntheses is often a derivative where the methyl group of the 4-methylbenzoate has been oxidized to a formyl group (an aldehyde). This aldehyde then serves as a reactive handle for condensation reactions to build the desired molecular framework. For instance, the reaction of 4-formylphenyl 4-methylbenzoate with other reagents can lead to the formation of complex structures like benzyl 4-((4-acetyl-3-hydroxy-5-oxothiophen-2(5H)-ylidene)methyl)benzoate. researchgate.net

| Compound Name | Molecular Formula | Role/Significance |

| This compound | C15H14O2 | Starting material/Intermediate. cymitquimica.comnih.gov |

| Benzyl 4-(bromomethyl)benzoate | C15H13BrO2 | Intermediate for further functionalization. |

| 4-Formylphenyl 4-methylbenzoate | C15H12O3 | Intermediate in the synthesis of Thiolactomycin derivatives. researchgate.net |

| Benzyl 4-((4-acetyl-3-hydroxy-5-oxothiophen-2(5H)-ylidene)methyl)benzoate | C24H18O5S | A Thiolactomycin derivative with potential antifungal activity. researchgate.net |

| Thiolactomycin | C11H14O2S | Natural antibiotic, target for synthetic analogues. science.govresearchgate.net |

Ortho-Benzoxylation Reactions with 2-Phenylpyridines

A notable application of benzyl alcohol derivatives, closely related to the benzyl moiety of this compound, is in the ortho-benzoxylation of 2-phenylpyridines. rsc.org This reaction involves the direct functionalization of a C-H bond on the phenyl ring of 2-phenylpyridine (B120327). While the direct use of this compound in this specific transformation is not explicitly detailed, the underlying chemistry involves the use of a benzoyl group source.

In these reactions, a transition metal catalyst, often copper-based, facilitates the coupling of the 2-phenylpyridine with a benzoxylation source. rsc.orgresearchgate.netrsc.org Benzyl alcohols can serve as efficient benzoxylation agents in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org The reaction proceeds via the activation of the ortho C-H bond of the 2-phenylpyridine and the formation of a new C-O bond with the benzoyl group derived from the benzyl alcohol. rsc.org

For example, the reaction of 2-phenylpyridine with benzyl alcohol in the presence of a copper iodide (CuI) catalyst and TBHP in chlorobenzene (B131634) at elevated temperatures yields the ortho-benzoxylated product. rsc.org The efficiency of this reaction can be influenced by the substituents on the benzyl alcohol. rsc.org

| Reactant/Product | Role/Significance | Reaction Conditions |

| 2-Phenylpyridine | Substrate for ortho-C-H functionalization. rsc.orgresearchgate.net | CuI catalyst, TBHP oxidant, Chlorobenzene solvent, 120°C. rsc.org |

| Benzyl alcohol | Benzoxylation source. rsc.org | CuI catalyst, TBHP oxidant, Chlorobenzene solvent, 120°C. rsc.org |

| 2-(pyridin-2-yl)phenyl benzoate | Product of ortho-benzoxylation. | Formed via C-H activation and C-O bond formation. rsc.org |

Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of Benzyl (B1604629) 4-methylbenzoate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the carbon skeleton and the environment of each proton can be obtained.

The ¹H NMR spectrum of Benzyl 4-methylbenzoate provides critical information about the number of different types of protons and their neighboring environments. In a typical analysis using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the following characteristic chemical shifts (δ) are observed rsc.org:

Applications in Advanced Organic Synthesis and Material Science

As a Synthetic Intermediate for Complex Molecules

The reactivity of the ester functional group and the stability of the benzyl (B1604629) and tolyl moieties make Benzyl 4-methylbenzoate a valuable intermediate in multi-step synthetic pathways.

This compound can serve as a protected form of 4-methylbenzoic acid, also known as p-toluic acid. In synthetic chemistry, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. The benzyl ester effectively protects the carboxylic acid group. This protecting group can be readily removed through hydrolysis, a chemical reaction with water, to yield 4-methylbenzoic acid and benzyl alcohol. This strategy is crucial in syntheses where the carboxylic acid needs to be unmasked at a specific step.

In the complex world of pharmaceutical synthesis, protecting groups are essential tools. The benzyl group in this compound is a widely used protecting group for carboxylic acids due to its relative stability under various reaction conditions and its ease of removal, typically by hydrogenolysis. Esters like this compound are precursors to a wide array of bioactive molecules. The ester functionality allows for further chemical modifications, while the benzyl group can be selectively cleaved at a later stage to reveal the free carboxylic acid, a common functional group in many active pharmaceutical ingredients (APIs). This protective strategy is critical for constructing complex molecules with reduced side-reactivity. vulcanchem.comnbinno.com

The utility of benzyl esters as intermediates is highlighted in the total synthesis of complex natural products. A notable example is the synthesis of the aromatic unit of Calicheamicin (B1180863) γ1I, a potent antitumor antibiotic. rsc.org In the synthesis pathway, a related benzyl ester, benzyl 4-benzyloxy-2-hydroxy-6-methylbenzoate, is formed from orsellinic acid. scienceopen.comscite.airesearchgate.net This intermediate is then elaborated through several steps to create the highly substituted aromatic core of the natural product. scienceopen.comscite.airesearchgate.net The use of the benzyl ester is strategic, protecting the carboxylic acid functionality while other parts of the molecule are modified. scienceopen.comscite.airesearchgate.net

Utilization in Catalyst Development and Evaluation

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Benzoate (B1203000) esters, including compounds structurally similar to this compound, serve as important model substrates for testing the performance of new catalytic systems. For instance, in the quest for greener chemical processes, manganese-based catalysts have been evaluated for the gas-phase hydrogenation of methyl benzoate to produce benzaldehyde. mdpi.com Researchers use such reactions to study catalyst activity, selectivity, and stability under various conditions, such as temperature and pressure. mdpi.com The data gathered from these evaluations helps in the rational design and optimization of high-performance catalysts for industrial applications. mdpi.com

| Catalyst Support Calcination Temperature (°C) | MB Conversion (%) | Benzaldehyde Selectivity (%) |

|---|---|---|

| 500 | Stable | 86 (Peak) |

| >700 | Significantly Decreased | - |

Investigation as a Component in Functional Materials

Beyond synthesis, this compound and related compounds are explored for their potential to impart specific properties to functional materials.

Plasticizers are additives incorporated into polymers to increase their flexibility, workability, and durability. polymeradd.co.thresearchgate.net The closely related compound, benzyl benzoate, is a well-known non-phthalate plasticizer used primarily in cellulose (B213188) derivatives like cellulose acetate (B1210297) and cellulose nitrate. polymeradd.co.ththechemco.com Given its structural similarity, this compound is investigated for similar applications. The role of such a plasticizer is to reduce the glass transition temperature of the polymer, making it softer and less brittle. polymeradd.co.th

The potential benefits of using a benzyl ester-based plasticizer in polymers include:

Flexibility : It can make cellulose-based plastics easier to process and mold. polymeradd.co.th

Durability : By lowering the glass transition temperature, it enhances the impact resistance of the final product. polymeradd.co.th

Compatibility : Good compatibility with polymer matrices ensures a homogeneous blend. polymeradd.co.th

Stability : It can contribute to the thermal stability and resistance to degradation of the plasticized material. polymeradd.co.th

These properties make such compounds valuable for creating biodegradable plastics from natural polymers like cellulose, which helps mitigate the environmental problems caused by petroleum-based plastics. sciencetechindonesia.com

| Property | Advantage |

|---|---|

| Flexibility | Improves processability and molding capabilities. polymeradd.co.th |

| Durability | Enhances impact resistance of the plastic product. polymeradd.co.th |

| Compatibility | Ensures homogeneous dispersion within the polymer matrix. polymeradd.co.th |

| Stability | Contributes to thermal stability and degradation resistance. polymeradd.co.th |

Exploration in Novel Functional Materials (e.g., with tailored optical/electrical properties)

The exploration of this compound in the development of novel functional materials with tailored optical or electrical properties is not extensively documented in current scientific literature. However, the foundational structure of this compound, a benzoate ester, is present in other molecules that exhibit significant properties in materials science, particularly in the field of liquid crystals.

For instance, structurally related compounds such as 4-pentylphenyl 4-methylbenzoate are known to function as nematic liquid crystals. ossila.com These materials are crucial for applications in optical electronics, most notably in liquid-crystal displays (LCDs). The defining characteristic of nematic liquid crystals is the ability of their constituent molecules to possess long-range orientational order while lacking positional order, allowing them to be manipulated by electric fields to control the passage of light. While this compound itself is not cited for this application, the properties of similar phenyl benzoate core structures suggest a potential, though currently unexplored, avenue for research into its derivatives for material science applications.

The potential for developing functional materials from this compound would likely involve chemical modification to introduce or enhance specific properties. For example, modifications to the benzyl or methylbenzoate moieties could potentially lead to derivatives with liquid crystalline, photorefractive, or other desirable optical and electrical characteristics. However, based on available research, this remains a speculative area.

Studies in Hydrogen Storage Systems as Lignin-Based Models

This compound has been identified as a relevant compound in the research of hydrogen storage systems, specifically as a model for lignin-based Liquid Organic Hydrogen Carriers (LOHCs). LOHC technology offers a promising method for the safe and efficient storage and transportation of hydrogen by using organic compounds that can be reversibly hydrogenated and dehydrogenated.

Lignin, a complex polymer rich in aromatic structures, is a potential sustainable source for LOHC materials. To understand the complex processes involved in the hydrogenation and dehydrogenation of lignin, researchers utilize simpler, well-defined molecules that represent the characteristic chemical linkages found in the polymer. Benzyl esters, including this compound, serve as such lignin-based models.

The energetics of these reactions for this compound were calculated and compared with those of conventional LOHCs, providing insights into its feasibility as a component of a hydrogen storage system. researchgate.net

Below is a table summarizing key thermodynamic data for this compound relevant to its study as a lignin-based model for hydrogen storage.

| Property | Value | Reference |

| Enthalpy of Vaporization (Δl gHmo) at 298.15 K | 88.6 kJ·mol⁻¹ | researchgate.net |

| Enthalpy of Formation in Liquid Phase (ΔfHmo(liq)) at 298.15 K | -302.5 ± 2.9 kJ·mol⁻¹ | researchgate.net |

| Enthalpy of Formation in Gas Phase (ΔfHmo(gas)) at 298.15 K | -213.9 ± 3.0 kJ·mol⁻¹ | researchgate.net |

These detailed research findings are instrumental in modeling the behavior of complex lignin-derived LOHC systems and designing more efficient catalysts and processes for hydrogen storage and release. The study of model compounds like this compound is a critical step toward realizing the potential of biomass-derived materials in a future hydrogen economy.

Biodegradation Studies

Research into the environmental fate of this compound often involves studying the degradation of its constituent parts. The ester linkage is susceptible to hydrolysis, breaking the compound into benzyl alcohol and 4-methylbenzoate. The subsequent biodegradation of these components, particularly 4-methylbenzoate, has been a subject of scientific inquiry.

Under anoxic conditions, which are common in habitats like sediments, the degradation of aromatic compounds relies on alternative electron acceptors to oxygen. The anaerobic degradation of 4-methylbenzoate, a key component of this compound, has been identified as a bottleneck in the complete breakdown of certain pollutants like p-xylene. nih.govasm.org

A novel denitrifying bacterium, Magnetospirillum sp. strain pMbN1, isolated from freshwater sediments, has been shown to degrade 4-methylbenzoate to CO2 under nitrate-reducing conditions. nih.govasm.orgnih.govresearchgate.net This strain is notable because many other known alkylbenzene-degrading anaerobic isolates are unable to utilize 4-methylbenzoate. nih.govasm.org The degradation pathway in strain pMbN1 is analogous to the central anaerobic benzoyl-CoA pathway. nih.govresearchgate.net The process involves the activation of 4-methylbenzoate to 4-methylbenzoyl-CoA. Crucially, the p-methyl group is retained through subsequent steps of dearomatization, ring cleavage, and β-oxidation, leading to the formation of 3-methylglutaryl-CoA. researchgate.net This intermediate is then expected to be further metabolized through pathways such as the leucine/isovalerate pathway. researchgate.net

The optimal conditions for the anaerobic growth of strain pMbN1 on 4-methylbenzoate have been determined as follows:

Temperature Range: 11.9°C to 37.2°C (Optimum: 26.2°C to 35.7°C) nih.gov

pH Range: 6.8 to 8.0 (Optimum: 7.3 to 7.7) nih.gov

The study of anaerobic degradation pathways has led to the identification of key metabolites. In the context of anaerobic p-xylene degradation, where 4-methylbenzoate is a known intermediate, (4-methylbenzyl)succinate has been identified as an initial metabolite. nih.gov

For the direct degradation of 4-methylbenzoate by denitrifying bacteria like Magnetospirillum sp. strain pMbN1, the metabolic pathway involves a series of coenzyme A (CoA) thioesters. researchgate.net The identified intermediates in this specific pathway are detailed in the table below.

Metabolites in the Anaerobic Degradation of 4-Methylbenzoate

| Metabolite Name | Role in Pathway |

|---|---|

| 4-methylbenzoyl-CoA | Initial activated compound formed from 4-methylbenzoate. researchgate.net |

| 4-methylcyclohexa-1,5-diene-1-carboxyl-CoA | Product of dearomatization of the benzene ring. researchgate.net |

| 3-hydroxy-5-methylpimelyl-CoA | Intermediate formed after ring cleavage. researchgate.net |

| 3-methylglutaryl-CoA | Product of β-oxidation, which is then channeled into further metabolism. researchgate.net |

Ecological Impact and Fate in the Environment

Specific data on the environmental fate and ecological impact of this compound is limited. However, insights can be drawn from related compounds like benzyl benzoate, which is used as an additive in some commercial insecticide formulations. researchgate.net The deposition of such additives can potentially deteriorate soil and plant health, highlighting the importance of biodegradation for detoxification. researchgate.net The biological breakdown of benzyl benzoate by organisms like Pseudomonas desmolyticum has been studied, which converts it into less toxic compounds such as benzaldehyde and benzoic acid. researchgate.net Given its structural similarity, the environmental presence of this compound would likely undergo similar hydrolysis and subsequent degradation processes.

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how a chemical's structure influences its biological activity. For this compound, SAR research has focused on related benzyl esters to explore their potential as insecticides and repellents.

Benzyl esters, including close analogs of this compound, have demonstrated significant insecticidal properties against a variety of pests. researchgate.netnih.gov Research on methyl benzoate (MB) and benzyl benzoate (BB) has shown them to be effective toxins against agricultural and stored product pests. researchgate.netdntb.gov.uamdpi.com

For instance, studies have shown that MB and some of its analogs are 1.3 to 3.4 times more toxic to gypsy moth larvae and brown marmorated stinkbug nymphs compared to certain commercial pesticides. researchgate.netnih.govsigmaaldrich.com Benzyl benzoate has also been tested against the red flour beetle (Tribolium castaneum), a significant pest of stored grains, showing notable toxicity. dntb.gov.uanih.gov These esters can act as contact toxicants and fumigants. mdpi.comnih.gov

Insecticidal Activity of Benzyl Ester Analogs

| Compound | Test Organism | Assay Type | LC₅₀ Value |

|---|---|---|---|

| Benzyl Benzoate | Tribolium castaneum (Red Flour Beetle) | Contact Toxicity | 3.114% dntb.gov.uanih.gov |

| Benzyl Benzoate | Tribolium castaneum (Red Flour Beetle) | Impregnated Paper | 11.75% dntb.gov.uanih.gov |

| Benzyl Benzoate | Tribolium castaneum (Red Flour Beetle) | Fumigant | 464 µL/L dntb.gov.uanih.gov |

The insecticidal activity of these compounds offers a promising avenue for developing more environmentally benign pesticides, as many of these esters occur naturally in plants. researchgate.netresearchgate.net

The structural similarity of benzyl esters to N,N-Diethyl-meta-toluamide (DEET), a widely used insect repellent, has prompted research into their repellent properties. researchgate.netnih.gov While DEET repels insects without killing them, some benzyl esters exhibit both toxic and repellent effects. researchgate.netnih.gov

Studies on benzyl benzoate have demonstrated a significant and potent repellent effect against the red flour beetle (T. castaneum) at various concentrations. dntb.gov.uanih.gov Exploring the SAR of these analogs provides valuable information for understanding the mechanisms of insect repellency and for designing new, effective, and safe "green" pesticides. nih.gov

Repellent Efficacy of Benzyl Benzoate vs. T. castaneum

| Concentration (µL/cm²) | Observed Effect |

|---|---|

| 0.18 | Notable and potent repelling effect observed. dntb.gov.uanih.gov |

| 0.09 | Notable and potent repelling effect observed. dntb.gov.uanih.gov |

| 0.045 | Notable and potent repelling effect observed. dntb.gov.uanih.gov |

| 0.0225 | Notable and potent repelling effect observed; at this high concentration, about 50% of insects were repelled. dntb.gov.uanih.gov |

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Methodologies for Synthesis

The principles of green chemistry are increasingly central to the development of synthetic routes for esters like Benzyl (B1604629) 4-methylbenzoate. Research is shifting away from traditional methods that often require harsh conditions and generate significant waste. A primary focus is the use of biocatalysis, particularly employing enzymes such as lipases. Studies on the enzymatic synthesis of a related compound, benzyl benzoate (B1203000), have demonstrated the feasibility of using immobilized lipases like Lipozyme 435. researchgate.netunife.itresearchgate.net These enzymatic processes can be conducted in solvent-free systems, which aligns with green chemistry's goal of reducing the use of hazardous substances. unife.itresearchgate.net

Furthermore, alternative energy sources are being explored to enhance reaction efficiency. Microwave-assisted synthesis, for instance, has been shown to accelerate enzymatic reactions for benzoate esters, achieving high conversions in shorter timeframes compared to conventional heating. unife.itresearchgate.net These green methodologies offer a promising alternative to conventional chemical synthesis, emphasizing renewable catalysts, energy efficiency, and waste reduction. researchgate.net

| Parameter | Conventional Synthesis (e.g., Fischer Esterification) | Green Chemistry Methodologies (e.g., Enzymatic) |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Enzymes (e.g., Lipases) researchgate.netunife.it |

| Solvent | Often requires excess alcohol or organic solvents | Solvent-free or green solvents unife.itresearchgate.net |

| Reaction Conditions | High temperatures, often harsh | Mild temperatures (e.g., 50-73°C) researchgate.netunife.it |

| Waste Generation | Produces acidic wastewater, difficult to recycle catalyst | Minimal waste, reusable catalyst unife.itmdpi.com |

| Energy Source | Conventional heating | Conventional heating or microwave assistance unife.itresearchgate.net |

Exploration of Novel Catalytic Systems for Transformations

The development of innovative and efficient catalysts is a cornerstone of modern chemical research. For the synthesis and transformation of Benzyl 4-methylbenzoate, several new catalytic systems are being investigated. Solid acid catalysts, such as those based on zirconium and titanium (Zr/Ti), are gaining attention for esterification reactions. mdpi.comresearchgate.net These materials are advantageous because they are recoverable and can be reused multiple times, which is both economically and environmentally beneficial. mdpi.com Research has shown that a Zr:Ti molar ratio of 1.2:1 can create a highly effective catalyst for producing various methyl benzoates. mdpi.com

In the realm of transformations, such as the selective hydrogenation of the ester group, copper-based catalysts are being explored. Systems like Cu-Zn-Zr and Cu/ZnO/Al₂O₃ have shown high conversion rates and selectivity for the hydrogenation of methyl benzoate to benzyl alcohol. researchgate.netsylzyhg.com Another area of interest is the use of simple and inexpensive catalysts for transesterification. For example, catalytic amounts of ferric(III) chloride have been used for the direct transformation of benzyl esters under mild conditions. rsc.org Palladium complexes are also being optimized for carbonylation reactions, which could be relevant for synthesizing benzoate esters from aryl halides. researchgate.netresearchgate.net

| Catalyst Type | Example System | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Solid Acid | Zr/Ti composite oxides mdpi.comresearchgate.net | Esterification | Reusable, environmentally friendly mdpi.com |

| Heterogeneous Metal | Cu-Zn-Zr sylzyhg.com | Hydrogenation/Reduction | High selectivity and activity sylzyhg.com |

| Simple Metal Salt | Ferric(III) Chloride rsc.org | Transesterification | Inexpensive, mild conditions rsc.org |

| Organometallic Complex | Palladium-diphosphine complexes researchgate.netresearchgate.net | Carbonylation | High turnover frequencies researchgate.net |

| Biocatalyst | Immobilized Lipases unife.itresearchgate.net | Esterification/Transesterification | High selectivity, mild conditions, sustainable researchgate.net |

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

To optimize synthetic processes, a detailed understanding of reaction kinetics and mechanisms is essential. This requires advanced analytical techniques capable of real-time monitoring. While traditional methods like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are effective for final product confirmation and purity analysis, they are typically performed offline. unife.itresearchgate.net

Future research will likely focus on implementing in-situ spectroscopic methods to monitor the synthesis of this compound as it happens. Techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products in real-time. researchgate.net By immersing a probe directly into the reaction vessel, chemists can gather continuous data on reaction progress, leading to better control over reaction parameters and improved yields. This approach facilitates a more profound understanding of the reaction dynamics and aids in the rapid optimization of new synthetic methodologies.

Integration of Computational and Experimental Approaches for Mechanism Elucidation

The synergy between computational chemistry and experimental work offers a powerful paradigm for understanding and predicting chemical reactivity. For reactions involving this compound, computational methods like Density Functional Theory (DFT) and other ab initio techniques can provide deep mechanistic insights. nih.gov

For instance, studies on the aminolysis of methyl benzoate have used DFT to map out potential reaction pathways, including concerted and stepwise mechanisms. nih.gov These calculations can determine the structures and energies of transition states, providing a theoretical basis for the observed reaction outcomes. nih.gov Computational models can also predict various molecular properties, such as electrostatic potentials, which can explain the differing reactivity of related esters. nih.gov Furthermore, DFT can be employed to analyze spectroscopic data, such as vibrational frequencies from FT-IR and Raman spectra, by correlating experimental observations with calculated values. researchgate.net This integrated approach, combining theoretical predictions with empirical data, accelerates the elucidation of complex reaction mechanisms and guides the rational design of more efficient synthetic processes.

| Computational Method | Application in Studying Ester Reactions | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Mechanism elucidation, transition state analysis nih.gov | Reaction pathways, activation energies, transition state geometries nih.gov |

| Ab initio methods | High-accuracy energy calculations for reaction pathways nih.gov | Energetic profiles of reactions nih.gov |

| Molecular Electrostatic Potential (MEP) | Predicting sites for nucleophilic or electrophilic attack ijcce.ac.ir | Reactivity maps of the molecule ijcce.ac.ir |

| HOMO-LUMO Analysis | Assessing chemical reactivity and electronic transitions researchgate.netijcce.ac.ir | Energy gap, electronic stability, and reactivity indices ijcce.ac.ir |

Discovery of New Applications in Specialized Chemical Syntheses

While the current applications of this compound are not extensively documented, research into structurally related compounds suggests significant potential for its use as a versatile intermediate in specialized chemical syntheses. For example, related benzyl and methyl esters serve as crucial precursors for bioactive molecules. vulcanchem.com The structural backbone of this compound could be modified to synthesize novel compounds with potential applications as anticancer or antimicrobial agents. vulcanchem.com

The compound is also a candidate for use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. vulcanchem.com In these reactions, the aromatic rings can be functionalized to create complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials. The inherent structural properties of this compound, featuring both benzyl and substituted benzoate moieties, make it an attractive building block for the synthesis of liquid crystals, polymers, and other functional organic materials.

Research into Sustainable Production and Circular Economy Principles

Looking ahead, the production of chemicals like this compound will be increasingly viewed through the lens of sustainability and the circular economy. This involves a holistic assessment of the entire product lifecycle, from raw material sourcing to end-of-life. Techno-economic assessments of clean production methods, such as those performed for benzyl benzoate, will be crucial to ensure that sustainable processes are also economically viable. unife.itresearchgate.net

Key research areas will include the use of renewable feedstocks derived from biomass to produce the precursor molecules, 4-methylbenzoic acid and benzyl alcohol. This aligns with the circular economy principle of reducing reliance on fossil resources. mdpi.com Moreover, the principle of waste valorization encourages finding uses for any byproducts generated during synthesis. mdpi.com The development and implementation of highly reusable and recyclable catalysts, such as the solid acids and immobilized enzymes discussed previously, are central to creating a circular production loop that minimizes waste and maximizes resource efficiency. unife.itmdpi.commdpi.com

Q & A

Q. What experimental design strategies are effective for optimizing the synthesis of benzyl 4-methylbenzoate?

A 2³ Yates pattern design can systematically evaluate critical variables (e.g., temperature, molar ratios, catalyst loading) and their interactions. For example, a study on benzylation reactions demonstrated that optimizing temperature (130°C), molar ratio (4:1), and catalyst (5% perchloric acid) achieved a 91.6% yield . Statistical analysis of main and interaction effects ensures robust process optimization, minimizing trial repetitions while maximizing yield predictability.

Q. What purification techniques are recommended for isolating this compound?

Column chromatography using silica gel with eluents like hexane-ethyl acetate mixtures is commonly employed. Advanced purification may involve recrystallization from solvents such as dichloromethane or ethyl acetate, as demonstrated in multi-step syntheses of structurally related benzoate esters . Purity validation via NMR (¹H/¹³C) and mass spectrometry is critical .

Q. How can spectroscopic methods characterize this compound?

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and methyl/benzyl groups (δ 2.3–5.3 ppm). ¹³C NMR confirms carbonyl (C=O, ~167 ppm) and aromatic carbons .

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 228.25 for C₁₄H₁₂O₃) and fragmentation patterns .

- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can contradictory kinetic data for this compound-derived enzyme interactions be resolved?

Initial velocity patterns and substrate inhibition studies are essential. For instance, in ATP-dependent enzyme systems, 1/V vs. 1/[substrate] plots at varying 4-methylbenzoate concentrations reveal competitive/non-competitive inhibition. Data fitting to Michaelis-Menten equations (e.g., kcat = 8.0 s⁻¹, KM = 30 µM) and error analysis (±5–20%) reconcile discrepancies . Cross-validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) adds rigor .

Q. What computational methods validate thermochemical properties like vaporization enthalpy (ΔvapH) of this compound?

Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) predict ΔvapH by comparing gas-phase and condensed-phase energies. Experimental validation via correlation gas chromatography (CGC) measures retention times against reference compounds, yielding ΔvapH ≈ 75 kJ/mol . Discrepancies between methods (e.g., ±5 kJ/mol) are addressed using group contribution models or machine learning-based corrections .

Q. How do structural modifications (e.g., halogenation) impact the bioactivity of this compound derivatives?

Introducing substituents like chlorine or iodine alters steric/electronic properties, affecting enzyme binding. For example, benzyl 4-chloro-2-(methylthio)-dihydropyridopyrimidine derivatives show enhanced inhibition of metabolic enzymes (e.g., kinases) due to halogen-mediated hydrophobic interactions . Structure-activity relationship (SAR) studies using X-ray crystallography or molecular docking guide rational design .

Q. What strategies resolve synthetic challenges in multi-step this compound functionalization?

- Protection/Deprotection : Use benzyl ethers (e.g., 4-benzyloxy intermediates) to shield hydroxyl groups during esterification .

- Catalysis : Acid catalysts (e.g., perchloric acid) accelerate benzylation, while Pd/C enables hydrogenolysis for deprotection .

- Scalability : Continuous-flow reactors mitigate exothermic risks in large-scale esterification .

Methodological Tables

Table 1. Kinetic Parameters for 4-Methylbenzoate-Dependent Enzymes

| Substrate | kcat (s⁻¹) | KM (µM) | Method | Reference |

|---|---|---|---|---|

| 4-Methylbenzoate | 8.0 ± 0.6 | 30 ± 5 | Initial velocity | |

| ATP | 8.2 ± 0.3 | 180 ± 15 | Lineweaver-Burk |

Table 2. Experimental vs. Computational ΔvapH (kJ/mol)

| Method | Value | Deviation |

|---|---|---|

| CGC | 75 | - |

| DFT (B3LYP) | 78 | +3 |

| Group Contribution | 73 | -2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.